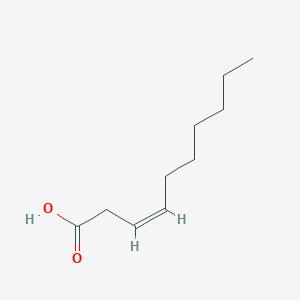

3-Decenoic acid, (3E)-

Vue d'ensemble

Description

3-Decenoic acid, (3E)-: is an unsaturated fatty acid with a double bond located at the third carbon atom from the carboxyl end, in the cis (Z) configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method to synthesize 3-Decenoic acid, (3E)- involves the hydroboration-oxidation of 1-decene. The reaction proceeds through the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene. The resulting 3-Decenoic acid, (3E)- can be obtained by subsequent oxidation of the intermediate.

Industrial Production Methods: Industrial production of 3-Decenoic acid, (3E)- typically involves large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

3-Decenoic acid, (3E)- can undergo oxidation reactions, leading to the formation of epoxides and diols.

-

Reagents: Common oxidizing agents for these reactions include potassium permanganate (KMnO) and osmium tetroxide (OsO).

-

Products: The reaction with potassium permanganate or osmium tetroxide results in the formation of epoxides and diols.

Reduction Reactions

Reduction reactions convert 3-Decenoic acid, (3E)- into decanoic acid.

-

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation are typically used.

-

Product: The main product of this reaction is decanoic acid, a saturated fatty acid.

Substitution Reactions

Substitution reactions can occur at the double bond of 3-Decenoic acid, (3E)-.

-

Reagents: Halogenation, using reagents like bromine (Br) or chlorine (Cl), leads to halogenated derivatives.

-

Product: The reaction results in halogenated derivatives of 3-Decenoic acid, (3E)-.

Hydroboration-Oxidation

Hydroboration-oxidation is a method used in the synthesis of 3-Decenoic acid, (3E)-.

-

Process: This involves the addition of borane (BH) to 1-decene's double bond, followed by oxidation using hydrogen peroxide (HO) in a base like sodium hydroxide (NaOH).

-

This method is also used in industrial production utilizing continuous flow reactors for efficiency.

Wittig Reaction

The Wittig reaction is another synthetic route to produce 3-Decenoic acid, (3E)-.

-

Process: A phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene. Subsequent oxidation of the intermediate yields 3-Decenoic acid, (3E)-.

Isomerization

β-Hydroxydecanoylthioester dehydrase can catalyze the isomerization of (E)-dec-2-enoic acid thioester to (Z)-dec-3-enoic acid thioester.

-

Stereochemistry: The enzyme removes the pro-(4R) hydrogen from the substrate during the allylic rearrangement and facilitates the addition of a proton to the si face at C-2 of the (E)-dec-2-enoic acid thioester, resulting in a suprafacial stereochemical course.

Role in Enoyl-CoA Hydratase Activity

3-Decenoic acid derivatives are significant in enzymatic reactions, particularly those involving enoyl-coenzyme A (CoA) hydratases .

-

DspI Activity: In Pseudomonas aeruginosa, the enzyme DspI catalyzes the dehydration of 3-hydroxydecanoyl-CoA during cis-2-decenoic acid (CDA) synthesis .

-

Structural Insights: Glu126, Glu146, Cys127, Cys131, and Cys154 are crucial for DspI's enzymatic function .

Cross-Metathesis Homologation

Cross-metathesis is employed to elongate fatty acid chains, such as in the synthesis of (R)-3-hydroxydecanoic acid .

Applications De Recherche Scientifique

Chemical Applications

1. Catalysis

3-Decenoic acid serves as a precursor in the synthesis of various catalysts and ligands for organic reactions. It is particularly useful in the development of catalytic systems that enhance reaction efficiencies and selectivities.

2. Polymer Science

The compound is utilized in producing biodegradable polymers and copolymers. Its unique structural features contribute to the properties of these materials, making them suitable for environmentally friendly applications.

Biological Applications

1. Antimicrobial Agents

Research indicates that 3-Decenoic acid exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in disrupting bacterial cell membranes, leading to cell lysis and death .

2. Signal Molecules

The compound is also studied for its role as a signaling molecule in biological systems. Its interactions with specific receptors can modulate physiological responses, making it a potential target for therapeutic interventions.

Medical Applications

1. Drug Development

3-Decenoic acid is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It has been shown to influence key signaling pathways involved in cancer progression .

2. Cancer Research

Case studies have highlighted its role in inducing autophagic cell death in cancer cells through modulation of specific protein expressions related to cancer metabolism .

Industrial Applications

1. Lubricants

In the industrial sector, 3-Decenoic acid is used to formulate biodegradable lubricants. These lubricants are essential for applications requiring environmentally friendly solutions without compromising performance.

2. Surfactants

The compound is employed in producing surfactants and emulsifiers, which are critical in various formulations across cosmetics, food products, and cleaning agents.

Mécanisme D'action

The mechanism of action of 3-Decenoic acid, (3E)- involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

(E)-dec-3-enoic acid: The trans (E) isomer of dec-3-enoic acid, which has different physical and chemical properties due to the configuration of the double bond.

Decanoic acid: A saturated fatty acid with no double bonds, exhibiting different reactivity and applications.

(Z)-oct-3-enoic acid: A shorter-chain analog with similar structural features but different biological activity.

Uniqueness:

Structural Configuration: The cis (Z) configuration of the double bond in 3-Decenoic acid, (3E)- imparts unique physical and chemical properties, such as lower melting point and different reactivity compared to its trans (E) isomer.

Biological Activity: The specific configuration and chain length contribute to its distinct biological activities, making it a valuable compound for various applications.

Propriétés

Numéro CAS |

15469-77-9 |

|---|---|

Formule moléculaire |

C10H18O2 |

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

(Z)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7- |

Clé InChI |

CPVUNKGURQKKKX-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CCC(=O)O |

SMILES isomérique |

CCCCCC/C=C\CC(=O)O |

SMILES canonique |

CCCCCCC=CCC(=O)O |

Point d'ébullition |

158.00 °C. @ 760.00 mm Hg |

melting_point |

18 °C |

Key on ui other cas no. |

15469-77-9 |

Description physique |

Liquid |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the stereochemical outcome of the β-Hydroxydecanoylthioester dehydrase-catalyzed isomerization of (E)-dec-2-enoic acid thioester to (Z)-dec-3-enoic acid thioester?

A1: Research indicates that the enzyme β-Hydroxydecanoylthioester dehydrase (from Escherichia coli) catalyzes this isomerization with a defined stereochemistry. The enzyme removes the pro-(4R) hydrogen from the substrate during the allylic rearrangement. [] Furthermore, the enzyme facilitates the addition of a proton to the si face at C-2 of the (E)-dec-2-enoic acid thioester. [] This results in an overall suprafacial stereochemical course for the enzymatic allylic rearrangement, yielding the (Z)-dec-3-enoic acid thioester. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.